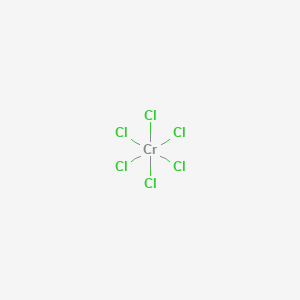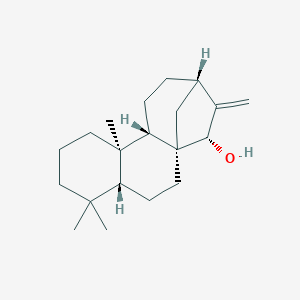
Chromium hexachloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chromium hexachloride can be synthesized through the direct chlorination of chromium metal at high temperatures. The reaction typically involves passing chlorine gas over chromium metal at temperatures around 400-500°C. The reaction can be represented as follows: [ \text{Cr} + 3\text{Cl}_2 \rightarrow \text{CrCl}_6 ]
Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of chromium oxide in the presence of a catalyst. The process involves heating chromium oxide with chlorine gas in the presence of a catalyst such as aluminum chloride. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: Chromium hexachloride undergoes various types of chemical reactions, including:
Oxidation: this compound is a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds.
Reduction: It can be reduced to lower oxidation states of chromium, such as chromium (III) chloride, using reducing agents like hydrogen gas or metal hydrides.
Substitution: this compound can undergo substitution reactions where the chloride ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include organic compounds like alcohols and aldehydes. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction Reactions: Reducing agents such as hydrogen gas or sodium borohydride are used under controlled conditions, often at elevated temperatures.
Substitution Reactions: Ligands such as ammonia or phosphines are used in substitution reactions, typically in an inert atmosphere to prevent oxidation.
Major Products Formed:
Oxidation: The major products include oxidized organic compounds and chromium (III) chloride.
Reduction: The primary product is chromium (III) chloride.
Substitution: The products depend on the ligands used, resulting in various chromium complexes.
Applications De Recherche Scientifique
Chromium hexachloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in studying oxidative stress and its effects on cellular processes.
Medicine: this compound is being investigated for its potential use in cancer treatment due to its strong oxidizing properties.
Industry: It is used in the production of dyes, pigments, and as a corrosion inhibitor in metal finishing processes.
Mécanisme D'action
Chromium hexachloride can be compared with other chromium compounds such as:
Chromium (III) chloride: Unlike this compound, chromium (III) chloride is a less reactive compound and is commonly used as a precursor in the synthesis of other chromium compounds.
Chromium (VI) oxide: Both this compound and chromium (VI) oxide are strong oxidizing agents, but chromium (VI) oxide is more commonly used in industrial applications due to its stability and ease of handling.
Uniqueness: this compound is unique due to its high reactivity and strong oxidizing properties, making it valuable in specific chemical and industrial processes where other chromium compounds may not be as effective.
Comparaison Avec Des Composés Similaires
- Chromium (III) chloride
- Chromium (VI) oxide
- Chromium (II) chloride
Propriétés
Numéro CAS |
14986-48-2 |
|---|---|
Formule moléculaire |
C13H29NO3S |
Poids moléculaire |
264.7 g/mol |
Nom IUPAC |
hexachlorochromium |
InChI |
InChI=1S/6ClH.Cr/h6*1H;/q;;;;;;+6/p-6 |
Clé InChI |
NMEWABUVUQJHDY-UHFFFAOYSA-H |
SMILES |
Cl[Cr](Cl)(Cl)(Cl)(Cl)Cl |
SMILES canonique |
Cl[Cr](Cl)(Cl)(Cl)(Cl)Cl |
Synonymes |
CHROMIUM(VI)CHLORIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)
![2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224606.png)
![2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B224608.png)

![(1R,2S,5S,9R,12S,13R)-6-hydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-en-16-one](/img/structure/B224619.png)



![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B224638.png)
![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B224642.png)

![N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)


